Glycine Cresol Red

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

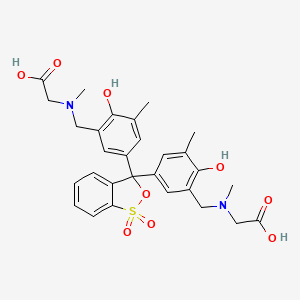

Glycine Cresol Red, also known as this compound, is a useful research compound. Its molecular formula is C29H32N2O9S and its molecular weight is 584.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analytical Chemistry

1. Photometric Determination of Lead (II)

Glycine Cresol Red has been utilized as a reagent for the photometric determination of lead ions in aqueous solutions. In a study conducted by Pradip K. Govil and Samir K. Banerji, the dye was employed in a colorimetric assay to detect lead concentrations effectively. The method demonstrated high sensitivity and specificity for lead ions, indicating its potential for environmental monitoring and safety assessments .

2. Protein Measurement in Soybean Processing

In agricultural chemistry, this compound is used in the Cresol Red Test, a semi-quantitative method for measuring protein content in thermally processed soybean meal. This test allows researchers to assess the quality of soybean protein after processing, which is crucial for animal feed formulation. A study reviewed various processing methods and their effects on protein solubility and digestibility, highlighting the utility of this compound in evaluating feed quality .

Environmental Monitoring

3. Soil pH Indicator

this compound serves as an effective indicator for soil pH measurements. Its ability to change color at specific pH levels allows researchers to assess soil acidity or alkalinity quickly. This application is vital for agronomy and environmental science, where soil health directly impacts crop yield and ecosystem stability.

Biological Studies

4. Interaction with Cationic Surfactants

Research has explored the interactions between this compound and cationic surfactants using electrical conductivity and spectroscopy methods. These studies provide insights into the behavior of the dye in biological systems and its potential role in drug delivery systems or as a tracer in biological assays .

Case Studies

Análisis De Reacciones Químicas

Chemical Reactions

Glycine Cresol Red participates in chemical reactions, primarily complexation and acid-base reactions.

1.1. Complexation Reactions

This compound forms colored complexes with specific metal ions such as Aluminum(III), Gallium(III), and Indium(III). This property is exploited in complexometric titrations and spectrophotometric assays for determining metal ion concentrations.

1.2. Acid-Base Reactions

This compound functions as a pH indicator due to its ability to change color with varying pH levels . The color transition occurs within a specific pH range. For cresol red, the transition pH is between 7.2 and 8.8 . It appears yellow below pH 7.2 and red at pH 8.8 and above .

Comparison with Similar Compounds

| Compound Name | Chemical Structure | Color Change Range | Unique Features |

|---|---|---|---|

| Phenol Red | C19H14O3S | Yellow to Red | Used primarily for cell culture applications |

| Bromophenol Blue | C19H10Br4O5S | Yellow to Blue | Commonly used in electrophoresis |

| Xylene Cyanol | C18H20N2O3S | Blue to Green | Primarily used as a tracking dye in nucleic acid analysis |

| This compound | C29H32N2O9S | Forms complexes with metal ions | Used as a complexometric indicator; interacts effectively with various metal ions without significant inhibition of enzymatic activities |

This compound's uniqueness lies in its application as a complexometric indicator, forming stable colored complexes with metal ions while maintaining compatibility with sensitive biochemical processes like PCR.

4.1. Cresol Red in Molecular Biology

Cresol red can be used in many common molecular biology reactions in place of other loading dyes and does not inhibit Taq polymerase to the same degree as other common loading dyes .

4.2. Cresol Red Solution Preparation

To prepare Cresol Red Solution :

-

Prepare 800 mL of distilled water in a suitable container.

-

Add 4000 g of sodium salt of cresol red to the solution.

-

Add distilled water until the volume is 1 L.

-

Store the 10 mM solution at room temperature.

Propiedades

Número CAS |

65720-39-0 |

|---|---|

Fórmula molecular |

C29H32N2O9S |

Peso molecular |

584.6 g/mol |

Nombre IUPAC |

2-[[5-[3-[3-[[carboxymethyl(methyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-methylamino]acetic acid |

InChI |

InChI=1S/C29H32N2O9S/c1-17-9-21(11-19(27(17)36)13-30(3)15-25(32)33)29(23-7-5-6-8-24(23)41(38,39)40-29)22-10-18(2)28(37)20(12-22)14-31(4)16-26(34)35/h5-12,36-37H,13-16H2,1-4H3,(H,32,33)(H,34,35) |

Clave InChI |

OKYOTYMRDBFYNX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)CN(C)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(C)CC(=O)O |

SMILES canónico |

CC1=CC(=CC(=C1O)CN(C)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(C)CC(=O)O |

Key on ui other cas no. |

65720-39-0 |

Sinónimos |

G-cresol red glycine cresol red |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.